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Compound of Interest

Compound Name: DL-4662 (hydrochloride)

Cat. No.: B1164671

Executive Summary

This guide provides a technical comparison between Methamphetamine, the prototypical
substituted amphetamine psychostimulant, and DL-4662 (Hydrochloride), a novel synthetic
cathinone derivative.

While Methamphetamine acts as a potent monoamine releaser via VMAT2 and TAAR1
agonism, DL-4662 (1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one) is structurally
characterized as a reuptake inhibitor with a pharmacological profile governed by its bulky 3,4-
dimethoxy substitution and extended pentyl side chain. This guide synthesizes available
forensic data with Structure-Activity Relationship (SAR) principles to define the operational
differences between these two agents.

Chemical & Structural Profile[1][2][3]

The fundamental difference lies in the

-keto substitution and ring functionalization. DL-4662 represents a "hybrid" modification—
combining the core of Pentedrone with the ring substitution pattern of the phenethylamine
series (similar to 3,4-DMA).

Table 1: Physicochemical Comparison
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Figure 1: Structural divergence highlighting the beta-keto moiety and steric bulk of DL-4662.

Pharmacological Mechanism[1][2][4]

The transition from Methamphetamine to DL-4662 involves a shift from release to blockade,
driven by the steric hindrance of the cathinone scaffold.

Methamphetamine: The Releaser

Methamphetamine functions as a pseudo-substrate for the Dopamine Transporter (DAT).[1]

Translocation: Enters the presynaptic neuron via DAT.

VMAT2 Disruption: Inhibits VMAT2, collapsing the vesicular pH gradient.

Reverse Transport: Cytosolic dopamine levels spike, reversing DAT direction to pump
dopamine out into the synapse.

TAAR1 Agonism: Activates Trace Amine-Associated Receptor 1, further promoting efflux.

DL-4662: The Inhibitor (Predicted via SAR)

DL-4662 lacks the structural conformity required for efficient substrate translocation due to the

-keto group and the bulky 3,4-dimethoxy ring.

o Reuptake Inhibition: Binds to the extracellular face of DAT/NET, locking the transporter in an
outward-facing conformation.

o Selectivity Shift:

o Pentyl Chain: Longer alkyl chains (C5 vs C3) in cathinones (e.g., Pentedrone) typically
increase NET affinity relative to DAT, often reducing abuse potential compared to
Methamphetamine.

o 3,4-Dimethoxy: This substitution often introduces SERT (Serotonin Transporter) affinity,
contrasting with Methamphetamine's negligible SERT activity.
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o Result: DL-4662 is likely a mixed monoamine uptake inhibitor with a lower efficacy ceiling
than Methamphetamine.
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Figure 2: Mechanistic divergence. Methamphetamine invades the neuron; DL-4662 blocks the
entry door.

Experimental Data & Analytical Identification

As DL-4662 is a research standard with limited in vivo data, identification relies on forensic
analytical profiles. The following data distinguishes it from Methamphetamine in biological
matrices.

Analytical Profile (GC-MS)

Unlike Methamphetamine, which fragments predictably at m/z 58 (base peak), DL-4662
exhibits a fragmentation pattern characteristic of

-amino ketones.
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Retention Index

Compound Base Peak (m/z) Key Fragment lons
(approx)

Methamphetamine 1150 58 91, 134

DL-4662 1850 100 137, 165

e lon m/z 100: Corresponds to the iminium ion formed by cleavage alpha to the carbonyl

(ethylamino-pentane fragment).

e lon m/z 165: Corresponds to the 3,4-dimethoxybenzoyl fragment (characteristic of the ring

substitution).

Comparative Potency (Predicted)

Based on SAR data from analogous cathinones (Pentedrone, Ephylone):

DL-4662

Metric Methamphetamine . Rationale
(Estimated)
Pentyl chain reduces
DAT IC50 ~10-50 nM (Releaser) > 500 nM (Inhibitor) DAT potency vs
Propyl.
Cathinones retain
NET IC50 ~20 nM ~100-300 nM o
strong NET affinity.
3,4-dimethoxy grou
> 2000 nM y group
SERT IC50 o < 1000 nM (Moderate) enhances SERT
(Negligible) .
binding.
-keto group increases
Duration 8-12 Hours 2—-4 Hours

metabolic

susceptibility.

Experimental Protocols

For researchers characterizing DL-4662, the following protocols ensure valid data generation.
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Protocol A: Monoamine Uptake Inhibition Assay (HEK-
293 Cells)

Objective: Determine IC50 values for DAT, NET, and SERT to quantify potency relative to
Methamphetamine.

e Cell Preparation:

o Transfect HEK-293 cells with human DAT, NET, or SERT cDNA.

o Seed cells at 50,000 cells/well in 96-well plates coated with poly-D-lysine.
o Compound Preparation:

o Dissolve DL-4662 HCI in DMSO (stock 10 mM).

o Prepare serial dilutions (0.1 nM to 100 uM) in Krebs-Ringer-HEPES buffer.
o Uptake Reaction:

Wash cells with warm buffer.

o

Incubate with DL-4662 dilutions for 10 min at 37°C.

o

[¢]

Add radiolabeled substrate: [BH]DA, [BH]NE, or [3H]5-HT (final conc. 20 nM).

[¢]

Incubate for 5-10 min (linear uptake phase).
e Termination & Counting:
o Rapidly aspirate and wash with ice-cold buffer (3x).
o Lyse cells with 1% SDS/0.1N NaOH.
o Quantify radioactivity via liquid scintillation counting.
e Analysis:

o Fit data to non-linear regression (Sigmoidal dose-response).
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o Validation: Run Methamphetamine as a positive control (expect IC50 ~20-50 nM for DAT).

Protocol B: Forensic Differentiation (GC-MS)

Objective: Conclusively distinguish DL-4662 from other "Bath Salt" isomers.

Sample Prep: Dissolve 1 mg sample in 1 mL methanol.
 Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
e Column: HP-5MS (30m x 0.25mm x 0.25um).

e Temperature Program:

o Start: 80°C (hold 1 min).

o Ramp: 15°C/min to 280°C.

o Hold: 280°C for 10 min.

« |dentification Logic:

o

Look for Retention Time > Methamphetamine.

[¢]

Confirm Base Peak 100 (indicates N-ethyl + Pentyl chain).

[¢]

Confirm Peak 165 (indicates 3,4-dimethoxy ring).

[e]

Note: Methamphetamine will elute much earlier with Base Peak 58.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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